
Triisopropoxyerbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C9H21ErO3 . It is a coordination complex where erbium is bonded to three isopropoxide groups. This compound is known for its sensitivity to air and moisture and is typically used in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropoxyerbium can be synthesized through the reaction of erbium chloride with isopropanol in the presence of a base. The reaction typically proceeds as follows: [ \text{ErCl}_3 + 3 \text{(CH}_3\text{)CHOH} \rightarrow \text{Er(OCH(CH}_3\text{)}_2\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods
The compound is usually produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
Triisopropoxyerbium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erbium oxide.
Hydrolysis: Reacts with water to form erbium hydroxide and isopropanol.
Substitution: The isopropoxide groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of moisture.
Substitution: Can be achieved using various ligands under controlled conditions.
Major Products Formed
Oxidation: Erbium oxide (Er2O3)
Hydrolysis: Erbium hydroxide (Er(OH)3) and isopropanol
Substitution: Various erbium complexes depending on the substituting ligand
Scientific Research Applications
Triisopropoxyerbium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other erbium compounds.
Materials Science: Employed in the preparation of erbium-doped materials for optical applications.
Catalysis: Acts as a catalyst in certain organic reactions.
Nanotechnology: Utilized in the synthesis of erbium-containing nanoparticles .
Mechanism of Action
The mechanism of action of triisopropoxyerbium involves its ability to coordinate with various ligands and participate in chemical reactions. The isopropoxide groups can be easily replaced, allowing the compound to form new complexes. This property makes it useful in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
- Erbium (III) chloride (ErCl3)
- Erbium (III) oxide (Er2O3)
- Erbium (III) acetate (Er(C2H3O2)3)
Uniqueness
Triisopropoxyerbium is unique due to its specific coordination with isopropoxide groups, which imparts distinct reactivity and solubility properties compared to other erbium compounds. This makes it particularly useful in applications requiring precise control over the coordination environment of erbium .
Properties
Molecular Formula |
C9H24ErO3 |
|---|---|
Molecular Weight |
347.54 g/mol |
IUPAC Name |
erbium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Er/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
VMFGGXDOTIEBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



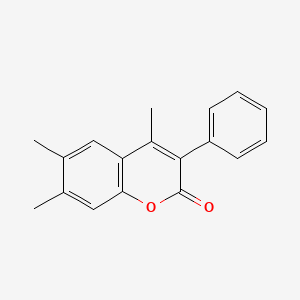
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

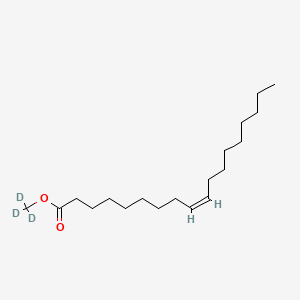


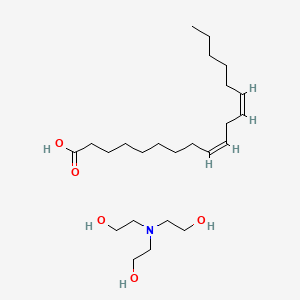
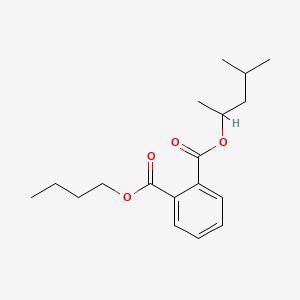
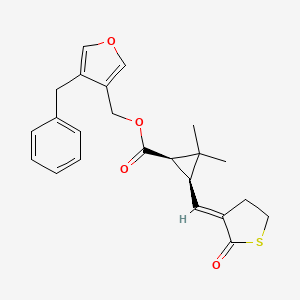

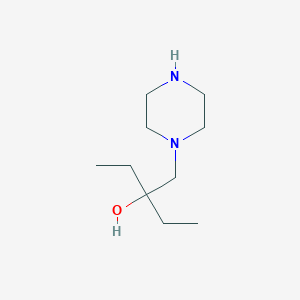
![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)
